

An In-depth Technical Guide to 4-Isobutylphenol for Advanced Research

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Compound of Interest

Compound Name: **4-Isobutylphenol**

Cat. No.: **B1593399**

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This guide provides an in-depth exploration of **4-isobutylphenol** (CAS No. 4167-74-2), a significant chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond basic data to offer insights into its synthesis, analytical characterization, biological relevance, and safe handling. We will delve into the causality behind experimental choices, ensuring that the presented protocols are not merely instructional but also educational.

Core Molecular Identity and Physicochemical Properties

4-Isobutylphenol, systematically named 4-(2-methylpropyl)phenol, is an organic compound featuring a phenol ring substituted with an isobutyl group at the para position. This structure is foundational to its chemical behavior and applications, particularly its role as a precursor in the synthesis of more complex molecules.^[1]

The compound's identity is unequivocally established by its CAS Registry Number: 4167-74-2.

Table 1: Key Physicochemical Properties of 4-Isobutylphenol

Property	Value	Source(s)
CAS Number	4167-74-2	[2] [3]
Molecular Formula	C ₁₀ H ₁₄ O	[4]
Molecular Weight	150.22 g/mol	[4]
Appearance	Colorless to pale yellow liquid or solid	
Melting Point	51 °C	[5]
Boiling Point	~239-245 °C	[5]
Density	~0.975 g/cm ³	[6]
pKa	~9.84 (Predicted)	[5]
Solubility	Moderately soluble in water; soluble in organic solvents (ethanol, ether)	
Synonyms	p-Isobutylphenol, 4-(2-methylpropyl)phenol	[5]

Synthesis of 4-Isobutylphenol: A Protocol Grounded in Mechanistic Principles

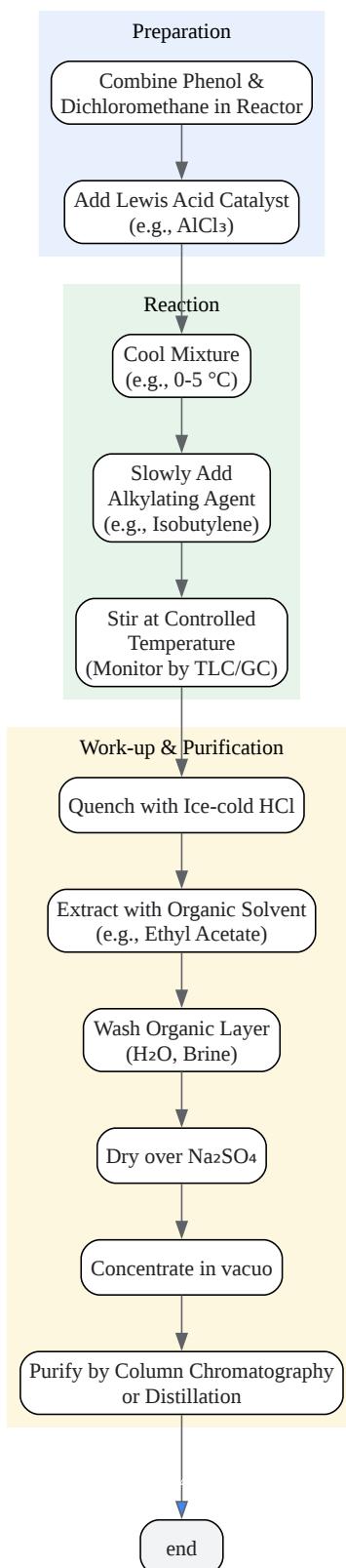
The most direct and industrially relevant method for synthesizing **4-isobutylphenol** is the Friedel-Crafts alkylation of phenol. This reaction is a cornerstone of electrophilic aromatic substitution and provides a clear example of how to functionalize an aromatic ring.[\[7\]](#)[\[8\]](#)

Causality in Synthesis: Why Friedel-Crafts Alkylation?

The hydroxyl group of phenol is an activating, ortho, para-directing group. This electronic effect enriches the electron density at the positions ortho and para to the hydroxyl group, making them susceptible to attack by an electrophile.[\[9\]](#) In this synthesis, the electrophile is an isobutyl carbocation, generated in situ from an alkylating agent like isobutylene or an isobutyl halide in the presence of a Lewis acid catalyst.[\[7\]](#) Steric hindrance from the hydroxyl group and the

bulky isobutyl group favors substitution at the less hindered para position, leading to **4-isobutylphenol** as the major product.

Diagram: Friedel-Crafts Alkylation Workflow



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Caption: A typical workflow for the synthesis of **4-isobutylphenol** via Friedel-Crafts alkylation.

Detailed Experimental Protocol: Synthesis

This protocol is a representative method adapted from established Friedel-Crafts procedures.

[9]

- **Reactor Setup:** In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve phenol (1.0 equivalent) in a dry solvent such as dichloromethane.
- **Catalyst Addition:** Cool the flask in an ice bath to 0-5 °C. Cautiously add a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl_3 , 1.1 equivalents), in portions. The formation of a complex with phenol is exothermic.
- **Alkylating Agent Addition:** Slowly add the alkylating agent, such as isobutylene gas bubbled through the solution or 2-chloro-2-methylpropane (tert-butyl chloride, 1.05 equivalents), dropwise from the addition funnel. Maintain the temperature below 10 °C. Rationale: Slow addition and low temperature are crucial to control the exothermic reaction and minimize side reactions like polyalkylation.[7]
- **Reaction Monitoring:** After the addition is complete, allow the mixture to stir at room temperature. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting phenol is consumed (typically 2-4 hours).
- **Work-up:** Carefully quench the reaction by pouring the mixture over crushed ice containing concentrated hydrochloric acid. This hydrolyzes the catalyst and separates it into the aqueous layer.
- **Extraction:** Transfer the mixture to a separatory funnel. Extract the product with an organic solvent like ethyl acetate (3x volumes). Combine the organic layers.
- **Washing and Drying:** Wash the combined organic layers sequentially with water and saturated sodium chloride (brine) solution. Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4).
- **Purification:** Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to yield pure **4-isobutylphenol**.

Analytical Characterization

Accurate characterization is essential to confirm the identity and purity of synthesized **4-isobutylphenol**. A multi-technique approach is standard practice.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust technique for quantifying **4-isobutylphenol** and its impurities. A reversed-phase method is typically employed.

- Principle of Method Selection: Reversed-phase chromatography (e.g., using a C18 column) is ideal for separating moderately polar organic molecules like **4-isobutylphenol** from both more polar and less polar impurities. The mobile phase, typically a mixture of an aqueous buffer and an organic solvent like methanol or acetonitrile, allows for fine-tuning of the retention time. UV detection is suitable due to the aromatic ring's chromophore.[1][3]

Table 2: Representative HPLC Method Parameters

Parameter	Value
Column	C18, 5 µm, 4.6 x 150 mm
Mobile Phase	Isocratic: 60:40 (v/v) Methanol:Water with 0.1% Phosphoric Acid
Flow Rate	1.0 mL/min
Detection	UV at 220 nm
Injection Volume	10 µL
Column Temperature	25 °C
Note: This is a starting point; method validation and optimization are required for specific applications.[3][10]	

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for identifying and quantifying volatile and semi-volatile compounds. It provides both retention time data (from GC) and mass fragmentation patterns

(from MS) for confident identification.

- Principle of Method Selection: **4-isobutylphenol** is sufficiently volatile for GC analysis. An MS detector provides high specificity. Derivatization (e.g., silylation) can be used to improve peak shape and thermal stability, but is often not necessary. An ion-trap or quadrupole mass spectrometer operating in electron ionization (EI) mode is standard.[11]

Table 3: Representative GC-MS Method Parameters

Parameter	Value
Column	DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film
Carrier Gas	Helium, constant flow at 1.0 mL/min
Inlet Temperature	250 °C
Injection Mode	Splitless (1 µL)
Oven Program	100 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min)
MS Transfer Line	280 °C
Ion Source Temp.	230 °C
Ionization Mode	Electron Ionization (EI), 70 eV
Mass Range	50-350 m/z
Note: These parameters should be optimized for the specific instrument and application.[12]	

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for unambiguous structural confirmation. The spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule.[13] The predicted ¹H NMR spectrum would show distinct signals for the aromatic protons (in the 6.7-7.1 ppm region), the phenolic -OH proton (a broad singlet), and the protons of the isobutyl group (a doublet for the methyls, a multiplet for the methine, and a doublet for the methylene group).[14][15]

Applications and Biological Significance

While **4-isobutylphenol** is a versatile intermediate, its primary relevance in the pharmaceutical field is linked to the synthesis of Ibuprofen.[16]

Role in Ibuprofen Synthesis

Ibuprofen, 2-(4-isobutylphenyl)propionic acid, is a widely used non-steroidal anti-inflammatory drug (NSAID).[16] In several synthetic routes, structures related to the 4-isobutylphenyl moiety are key intermediates. For instance, the BHC synthesis, a greener industrial process, starts with the Friedel-Crafts acylation of isobutylbenzene to form 4-isobutylacetophenone, which is then converted to ibuprofen through several steps.[17][18] **4-Isobutylphenol** itself can be considered a structural analogue or a potential impurity/degradation product in these processes.

Diagram: Relationship to Ibuprofen

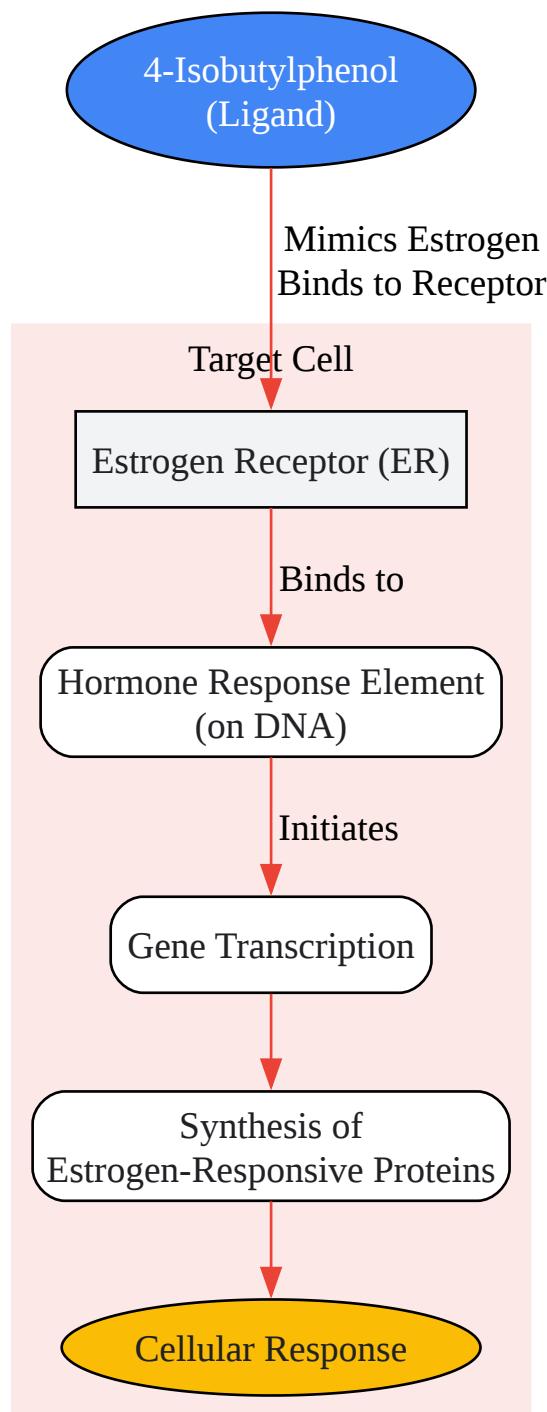
Caption: The central role of the 4-isobutylphenyl scaffold in the synthesis of Ibuprofen.

Potential as an Endocrine Disruptor

Like other alkylphenols (e.g., 4-nonylphenol and 4-octylphenol), **4-isobutylphenol** is recognized as a potential endocrine-disrupting chemical (EDC).[19] EDCs are exogenous substances that can interfere with the body's endocrine system. Alkylphenols are known to exert estrogenic effects, primarily by acting as agonists for the estrogen receptor (ER).[20]

This activity is a critical consideration in drug development and environmental toxicology. The binding of an alkylphenol to the estrogen receptor can trigger downstream cellular responses normally regulated by endogenous estrogens, potentially leading to adverse health effects.[21] One study demonstrated the estrogenicity of **4-isobutylphenol** in rainbow trout hepatocytes, highlighting its potential to impact aquatic life and signaling the need for further toxicological assessment.

Diagram: Potential Mechanism of Endocrine Disruption



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Caption: Simplified pathway of endocrine disruption by estrogen receptor agonists like **4-isobutylphenol**.

Safety and Handling

As a phenolic compound, **4-isobutylphenol** requires careful handling to minimize exposure.

- Personal Protective Equipment (PPE): Always wear suitable protective clothing, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[6]
- Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors or dust.[6]
- First Aid:
 - Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing.[6]
 - Eye Contact: Rinse cautiously with water for at least 15 minutes. Seek immediate medical attention.[6]
 - Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen.[6]
 - Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]

While comprehensive toxicological data for **4-isobutylphenol** is limited, related alkylphenols are known skin and eye irritants and may pose risks to aquatic environments.[22] All laboratory work should be preceded by a thorough risk assessment.

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